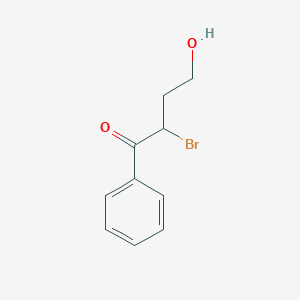

2-Bromo-4-hydroxybutyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4-hydroxybutyrophenone is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of 4-hydroxy-1-phenylbutan-1-one, featuring a bromine atom at the second carbon position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxybutyrophenone can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-1-phenylbutan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

2-Bromo-4-hydroxybutyrophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Oxidation: PCC or Jones reagent in an appropriate solvent.

Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

Major Products

Substitution: Formation of new derivatives with different functional groups.

Oxidation: Conversion to 2-bromo-4-oxo-1-phenylbutan-1-one.

Reduction: Formation of 2-bromo-4-hydroxy-1-phenylbutanol.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

2-Bromo-4-hydroxybutyrophenone has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including hormone-independent breast and prostate cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its efficacy against these cell lines, suggesting its potential as a lead compound in drug development for cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is thought to involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that it may interfere with specific signaling pathways that are crucial for tumor growth and survival .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer in the synthesis of novel polymers. These polymers exhibit unique properties, such as enhanced thermal stability and mechanical strength. The bromine atom in the structure allows for further functionalization, making it versatile for creating copolymers with tailored properties for specific applications .

Photopolymerization

The compound is also used in photopolymerization processes, where it acts as a photoinitiator. This application is particularly relevant in the production of coatings and adhesives that require rapid curing under UV light. The efficiency of this compound as a photoinitiator has been demonstrated through various experimental setups, showing its effectiveness in initiating polymerization reactions under UV exposure .

Analytical Chemistry

Analytical Standards

As an analytical standard, this compound is employed in chromatography techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its high purity (>97%) makes it suitable for use in method validation and calibration curves in quantitative analysis .

Detection Methods

Recent advancements have included the development of sensitive detection methods using this compound as a marker for various analytical assays. Its unique spectral properties allow for its detection at low concentrations, making it useful in environmental monitoring and quality control processes .

Case Studies

作用機序

The mechanism of action of 2-Bromo-4-hydroxybutyrophenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl and carbonyl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

4-Hydroxy-1-phenylbutan-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Bromo-1-phenylbutan-1-one:

4-Hydroxy-4-phenylbutan-2-one: Different substitution pattern, leading to distinct chemical properties.

Uniqueness

2-Bromo-4-hydroxybutyrophenone is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-hydroxybutyrophenone, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves bromination of a hydroxybutyrophenone precursor. Key considerations include:

- Reagent Selection : Use brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to achieve regioselectivity at the aromatic ring .

- Solvent and Temperature : Polar aprotic solvents (e.g., DCM or DMF) at 0–25°C minimize side reactions. Lower temperatures favor controlled bromination .

- Monitoring : Track reaction progress via TLC or HPLC. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be reported?

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

Discrepancies may arise from twinning, disordered atoms, or incorrect space group assignments. Methodological solutions include:

- Space Group Validation : Use SHELXT for automated space group determination based on systematic absences and intensity statistics .

- Refinement Protocols : Apply restraints for disordered regions (e.g., bromine atoms) and validate with R-factor convergence (target: R₁ < 5%). Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

- Data Cross-Validation : Compare experimental XRD data with DFT-optimized structures (e.g., using density-functional methods like the Colle-Salvetti correlation-energy formula) to identify geometric outliers .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate molecular orbitals, electrostatic potentials, and Fukui indices for predicting electrophilic/nucleophilic sites .

- Reactivity Studies : Simulate bromine’s inductive effects on the aromatic ring’s electron density. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate computational models .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess solvation energy impacts on reaction pathways .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Correlation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, a mass error < 2 ppm rules out alternative structures .

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., keto-enol tautomerism affecting NMR peak splitting). Variable-temperature NMR can resolve dynamic ambiguities .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., di-brominated isomers) that may skew spectroscopic interpretations .

Q. Methodological Best Practices

- Synthetic Optimization : Design fractional factorial experiments to test reagent stoichiometry, temperature, and catalyst loading. Use ANOVA to identify statistically significant factors .

- Crystallography Workflow :

- Data Reproducibility : Report detailed crystallographic (CIF files) and spectroscopic (peak assignments) data in supplementary materials for peer validation .

特性

CAS番号 |

53903-58-5 |

|---|---|

分子式 |

C10H11BrO2 |

分子量 |

243.1 g/mol |

IUPAC名 |

2-bromo-4-hydroxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11BrO2/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |

InChIキー |

SDCXNIRJNCWCQK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(CCO)Br |

正規SMILES |

C1=CC=C(C=C1)C(=O)C(CCO)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。